molecular formula C7H8Se B1216233 Methylseleno benzene CAS No. 4346-64-9

Methylseleno benzene

Cat. No.: B1216233
CAS No.: 4346-64-9
M. Wt: 171.11 g/mol
InChI Key: CMWZAOHBWAWUGF-UHFFFAOYSA-N
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Description

Methylseleno benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylseleno benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with selenium, followed by the addition of methyl iodide. The reaction proceeds as follows: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{CH}_3\text{I} \rightarrow \text{PhSeCH}_3 + \text{MgBrI} ]

Industrial Production Methods: Industrial production of methyl phenyl selenide typically involves the use of selenium powder and methyl iodide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methylseleno benzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to methyl phenyl selenoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced back to its selenide form using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: Methyl phenyl selenoxide.

    Reduction: this compound.

    Substitution: Various substituted selenides depending on the reagents used.

Scientific Research Applications

Methylseleno benzene has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential anticancer and chemopreventive activities.

    Industry: Utilized in the production of selenium-containing materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl phenyl selenide involves its ability to undergo redox reactions, which can modulate cellular redox states. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

    Phenyl selenide: Similar structure but lacks the methyl group.

    Methyl selenide: Similar structure but lacks the phenyl group.

    Diphenyl selenide: Contains two phenyl groups instead of one methyl and one phenyl group.

Uniqueness: Methylseleno benzene is unique due to its balanced structure, which imparts both lipophilic and hydrophilic properties. This makes it a versatile compound in various chemical reactions and applications. Its ability to undergo selective oxidation and reduction reactions also sets it apart from other selenides.

Properties

CAS No.

4346-64-9

Molecular Formula

C7H8Se

Molecular Weight

171.11 g/mol

IUPAC Name

methylselanylbenzene

InChI

InChI=1S/C7H8Se/c1-8-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

CMWZAOHBWAWUGF-UHFFFAOYSA-N

SMILES

C[Se]C1=CC=CC=C1

Canonical SMILES

C[Se]C1=CC=CC=C1

Key on ui other cas no.

4346-64-9

Synonyms

methyl phenyl selenide

Origin of Product

United States

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